Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
CAS No.: 1692714-97-8
Cat. No.: VC4278130
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1692714-97-8 |
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Molecular Formula | C7H9ClN2O2 |
Molecular Weight | 188.61 |
IUPAC Name | methyl 4-chloro-2-ethylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C7H9ClN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 |
Standard InChI Key | OVZILRICQHMUJI-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds with two adjacent nitrogen atoms. Its systematic name, methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, reflects the substituents on the pyrazole ring:
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1-position: Ethyl group ()
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4-position: Chlorine atom ()
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5-position: Methyl ester ()
The compound’s molecular structure is represented by the formula , and its IUPAC name ensures unambiguous identification in chemical databases . Key identifiers include:
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CAS Registry Number: 1692714-97-8
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MDL Number: MFCD29059199
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Molecular Weight: 188.61 g/mol
The presence of both electron-withdrawing (chlorine) and electron-donating (ethyl) groups influences its reactivity, making it a candidate for further functionalization .
Synthesis and Manufacturing Processes
While no dedicated synthesis protocol for methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is explicitly detailed in the literature, analogous methods for related pyrazole esters provide insight into plausible routes. A patented approach for synthesizing 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester highlights the use of dimethyl carbonate as a green methylating agent, replacing toxic alternatives like dimethyl sulfate . Although the target compound differs in substituent positions, the general strategy—combining a pyrazole precursor with a methylating agent—could be adapted.
Key Synthetic Considerations:
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Methylation: Reaction of a pyrazole carboxylic acid derivative with dimethyl carbonate in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–120°C) .
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Chlorination: Treatment with hydrochloric acid () and hydrogen peroxide () to introduce the chlorine substituent, avoiding hazardous sulfonic acid chlorides .
For example, in a similar synthesis, 3-ethyl-5-pyrazole carboxylic acid ethyl ester was methylated using dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 100°C for 8 hours . Subsequent chlorination with concentrated and in dichloroethane yielded the chlorinated product . Adjusting the starting materials to incorporate an ethyl group at the 1-position could yield the desired compound.
Property | Value/Description | Source |
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Molecular Weight | 188.61 g/mol | |
Density | ~1.40 g/cm³ (estimated) | - |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Solubility | Likely soluble in organic solvents |
The compound’s ester group enhances solubility in polar aprotic solvents (e.g., dichloroethane, dimethyl ether), as evidenced by its use in reaction mixtures . The chlorine atom contributes to its stability and influences intermolecular interactions.
Applications and Biological Activities
Pyrazole derivatives are widely explored for their biological activities. While direct studies on methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate are scarce, related compounds exhibit notable insecticidal and herbicidal properties. For instance, 1H-pyrazole-5-carboxylic acid derivatives bearing oxazole or thiazole rings demonstrated up to 85.7% mortality against Aphis fabae (black bean aphid) at 12.5 mg/L . Although the exact mechanism remains unclear, the chlorine substituent likely enhances binding to pest-specific enzymes or receptors .
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
Crysdot | CD11239855 | 1 g | 674 |
Alichem | 1692714978 | 1 g | 788.7 |
Crysdot | CD11239855 | 5 g | 2027 |
Alichem | 1692714978 | 5 g | 2151 |
These prices reflect the compound’s niche application and synthesis complexity. Current availability in 2025 may vary due to market demand and regulatory changes.
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